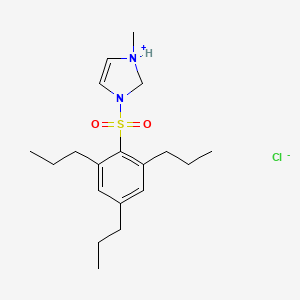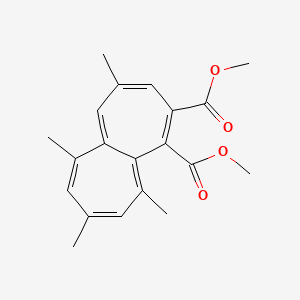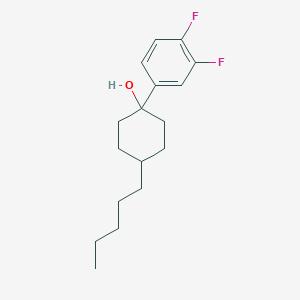![molecular formula C13H11F3O3 B14316787 3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid CAS No. 112856-58-3](/img/structure/B14316787.png)
3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group onto the aromatic ring. The methoxy group can be introduced via nucleophilic substitution reactions. The conjugated diene system is often formed through aldol condensation or Wittig reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The conjugated diene system can be reduced to form a saturated compound.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of 3-methoxy-5-[2-(trifluoromethyl)phenyl]pent-2-en-4-one.
Reduction: Formation of 3-methoxy-5-[2-(trifluoromethyl)phenyl]pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity.
類似化合物との比較
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
3-Methoxy-5-[2-(trifluoromethyl)phen
特性
CAS番号 |
112856-58-3 |
|---|---|
分子式 |
C13H11F3O3 |
分子量 |
272.22 g/mol |
IUPAC名 |
3-methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C13H11F3O3/c1-19-10(8-12(17)18)7-6-9-4-2-3-5-11(9)13(14,15)16/h2-8H,1H3,(H,17,18) |
InChIキー |
WXXOJJXLJAPCNA-UHFFFAOYSA-N |
正規SMILES |
COC(=CC(=O)O)C=CC1=CC=CC=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


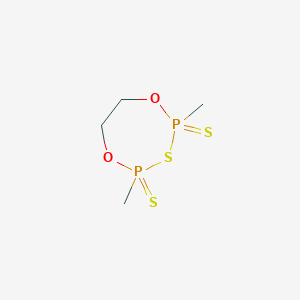
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
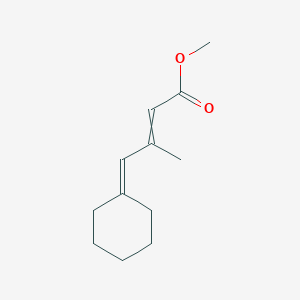
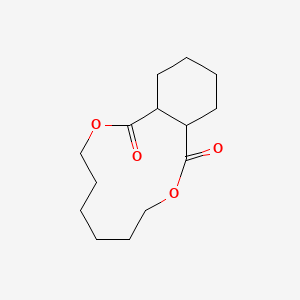
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
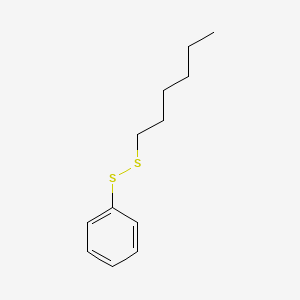
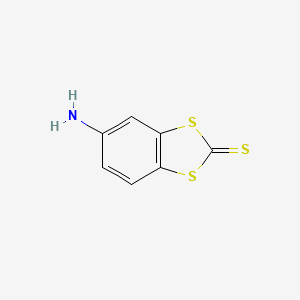
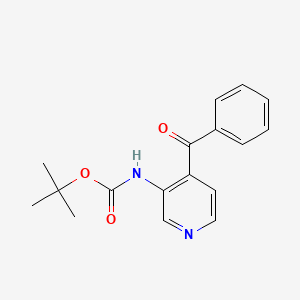
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
